Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of oxazole and thiazole rings. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research and industry.
Preparation Methods
The synthesis of Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling through acylation and esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole and thiazole oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, altering the functional groups attached to the heterocyclic rings.
Substitution: Nucleophilic substitution reactions can occur at the oxazole and thiazole rings, allowing the introduction of different substituents. Common reagents include halides and organometallic compounds.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent, given its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and thiazole rings can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other oxazole and thiazole derivatives, such as:
- Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(methyl)-1,3-thiazole-4-carboxylate
- Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties
Biological Activity
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound notable for its structural features that include both oxazole and thiazole rings. With the molecular formula C15H19N3O4S and a molecular weight of approximately 337.4 g/mol, this compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.
Structural Characteristics
The compound's intricate structure is characterized by:
- Oxazole ring : Contributes to its reactivity and biological activity.
- Thiazole ring : Known for diverse biological properties.
- Acetamide group : Enhances interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing thiazole and oxazole rings often exhibit notable antimicrobial activity. For instance, derivatives of thiazoles have been shown to possess significant antibacterial and antifungal properties against various strains, including Gram-positive and Gram-negative bacteria as well as fungal pathogens.
Compound | Target Organism | Activity |
---|---|---|
Thiazole Derivative A | Staphylococcus aureus | Antibacterial |
Thiazole Derivative B | Escherichia coli | Antibacterial |
Thiazole Derivative C | Candida albicans | Antifungal |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival.
- Disruption of Membrane Integrity : It can compromise the integrity of microbial cell membranes.
- Interference with Nucleic Acid Synthesis : Potentially disrupts the synthesis of DNA or RNA in pathogens.
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Antibacterial Activity Study : A recent investigation demonstrated that derivatives similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics against resistant strains of E. coli and S. aureus .
- Antifungal Activity Assessment : The compound was tested against fungal strains such as Candida albicans and showed significant antifungal activity with a zone of inhibition comparable to established antifungal agents .
- Cytotoxicity Evaluations : In vitro studies indicated that this compound could induce apoptosis in cancer cell lines, suggesting potential anticancer properties .
Synthesis and Chemical Behavior
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of the oxazole ring through cyclization reactions.
- Acetylation processes to introduce the acetamide functionality.
- Final esterification to yield the methyl ester derivative.
These synthetic routes are crucial for producing the compound efficiently in laboratory settings.
Properties
Molecular Formula |
C15H19N3O4S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
methyl 2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H19N3O4S/c1-7(2)13-12(14(20)21-5)17-15(23-13)16-11(19)6-10-8(3)18-22-9(10)4/h7H,6H2,1-5H3,(H,16,17,19) |
InChI Key |
AVXFIBRHXWWRIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC |
Origin of Product |
United States |
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